N-(2-nitrophenyl)-4-propoxybenzamide
Description
N-(2-Nitrophenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 2-nitrophenyl group attached to the amide nitrogen and a 4-propoxy substituent on the benzoyl ring. Benzamides with nitro and alkoxy substituents are frequently studied for their crystallographic behavior, solubility, and reactivity, which are influenced by electronic and steric effects of these functional groups .
The compound’s structure suggests moderate polarity due to the nitro group (electron-withdrawing) and the propoxy chain (electron-donating), which may confer unique physicochemical properties. Such derivatives are often synthesized via acylation of anilines with substituted benzoyl chlorides, a method consistent with protocols described for related compounds .
Properties
IUPAC Name |
N-(2-nitrophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-22-13-9-7-12(8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOOPPNCJBZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4-propoxybenzamide typically involves the reaction of 2-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups like nitroso or hydroxylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-(2-aminophenyl)-4-propoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Compounds like N-(2-nitrosophenyl)-4-propoxybenzamide or N-(2-hydroxyaminophenyl)-4-propoxybenzamide.
Scientific Research Applications
N-(2-nitrophenyl)-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds:
N-(2-Nitrophenyl)-4-bromo-benzamide (I)
- Features a bromo substituent at the 4-position of the benzoyl ring.
- Crystallizes with two molecules (A and B) per asymmetric unit, with bond lengths and angles comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide). The bromo group’s larger atomic radius may lead to distinct packing arrangements compared to propoxy analogs .
- 4-Nitro-N-(3-nitrophenyl)benzamide Contains nitro groups on both the benzoyl (para) and aniline (meta) rings. Synthesized via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride.
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide
Table 1: Structural Comparison of Benzamide Derivatives
| Compound | Substituents (Benzoyl/Aniline) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-(2-Nitrophenyl)-4-propoxybenzamide | 4-propoxy / 2-nitro | ~300 (estimated) | Ether linkage enhances lipophilicity |
| N-(2-Nitrophenyl)-4-bromo-benzamide | 4-bromo / 2-nitro | 335.12 | Bromo group increases density |
| 4-Nitro-N-(3-nitrophenyl)benzamide | 4-nitro / 3-nitro | 317.23 | Dual nitro groups reduce solubility |
| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | 2-nitro / 2-chloro-4-nitro | 351.72 | Chloro group adds steric bulk |
Physicochemical and Spectroscopic Properties
- Solubility :
- Melting Points :
- Spectroscopic Features :
Functional Group Impact on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group (electron-withdrawing) deactivates the benzoyl ring, reducing electrophilic substitution reactivity. In contrast, the propoxy group (electron-donating) activates the ring toward electrophiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
